![molecular formula C15H19N3O3S2 B6587881 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 1235120-98-5](/img/structure/B6587881.png)
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
The compound [(1-methanesulfonylpiperidin-4-yl)methyl]urea and (1-methanesulfonylpiperidin-4-yl)methanesulfonyl chloride are related to your compound of interest. .
Molecular Structure Analysis
The InChI code for [(1-methanesulfonylpiperidin-4-yl)methyl]urea is1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
. This can provide some insights into the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of [(1-methanesulfonylpiperidin-4-yl)methyl]urea is 235.31 . It is a solid substance stored at room temperature .Scientific Research Applications
- The compound’s structure combines the piperidine ring with a benzothiazole scaffold, which can be modified to enhance bioactivity and pharmacokinetics .
- Piperidine-based compounds, such as piperine (a natural alkaloid), exhibit antioxidant activity. The benzothiazole-piperidine hybrid may also possess similar properties .
- Piperidine derivatives have been investigated for their antimicrobial and antifungal effects. The benzothiazole-piperidine structure could be a promising lead for developing new antimicrobial agents .
- Benzothiazole derivatives have shown promise as antitumor agents. Combining this scaffold with the piperidine ring could yield compounds with selective cytotoxic effects against cancer cells .
Medicinal Chemistry and Drug Design
Antioxidant Properties
Anti-Inflammatory and Analgesic Effects
Antimicrobial and Antifungal Activity
Cancer Research and Cytotoxicity
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cox-1 , suggesting that this compound may also target enzymes involved in inflammatory responses.
Mode of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Given the potential cox-1 inhibitory activity, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other mediators of inflammation .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Action Environment
The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound may also be stable under a variety of conditions.
Safety and Hazards
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(20,21)18-8-6-11(7-9-18)10-16-14(19)15-17-12-4-2-3-5-13(12)22-15/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQDTZYMCSFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide |
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